5-MMPA (hydrochloride)
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Overview
Description
5-Methylmethiopropamine (hydrochloride) is a stimulant drug that is a ring-substituted derivative of methiopropamine. It is not a substituted cathinone derivative like mephedrone, as it lacks a ketone group at the β position of the aliphatic side chain, but instead more closely resembles substituted amphetamines . It has been sold as a designer drug and was first identified in Germany in June 2020 .
Preparation Methods
The synthesis of 5-Methylmethiopropamine (hydrochloride) involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the methyl group and the amine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
5-Methylmethiopropamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the replacement of a hydrogen atom with another functional group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Methylmethiopropamine (hydrochloride) is primarily used as an analytical reference standard in research and forensic applications. It is structurally similar to known stimulants and is used to study the effects of stimulant drugs on the central nervous system. Additionally, it is used in mass spectrometry and other analytical techniques to identify and quantify similar compounds in various samples .
Mechanism of Action
The mechanism of action of 5-Methylmethiopropamine (hydrochloride) involves its function as a norepinephrine-dopamine reuptake inhibitor. This means that it increases the levels of norepinephrine and dopamine in the synaptic cleft by inhibiting their reuptake into the presynaptic neuron. This leads to increased stimulation of the postsynaptic receptors, resulting in the stimulant effects observed with this compound .
Comparison with Similar Compounds
5-Methylmethiopropamine (hydrochloride) is similar to other stimulant compounds such as:
Methiopropamine: A structurally related compound that also functions as a norepinephrine-dopamine reuptake inhibitor.
3-Methylamphetamine: Another stimulant that shares some structural similarities but differs in its specific effects and potency.
3-Methylmethcathinone: A substituted cathinone derivative that has different pharmacological properties due to the presence of a ketone group.
The uniqueness of 5-Methylmethiopropamine (hydrochloride) lies in its specific substitution pattern on the thiophene ring, which influences its pharmacological profile and effects .
Properties
Molecular Formula |
C9H16ClNS |
---|---|
Molecular Weight |
205.75 g/mol |
IUPAC Name |
N-methyl-1-(5-methylthiophen-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-7(10-3)6-9-5-4-8(2)11-9;/h4-5,7,10H,6H2,1-3H3;1H |
InChI Key |
WOXXWVSBFSAVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CC(C)NC.Cl |
Origin of Product |
United States |
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